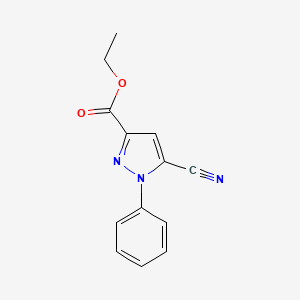
1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroform (CHF3) as a reagent for difluoromethylation reactions . This process can be carried out in a continuous flow system, which allows for efficient and controlled synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using specialized reactors and optimized reaction conditions. The use of continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethoxy-naphthalene derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene include other difluoromethylated and difluoromethoxylated naphthalenes, as well as compounds with similar structural features such as difluoromethyl ketones .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C12H8F4O |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)17-12(15)16/h1-6,11-12H |
InChI Key |
LHUBYCDEUUPBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)

![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)

![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)




![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)
